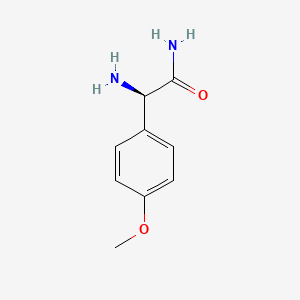

(R)-2-Amino-2-(4-methoxyphenyl)acetamide

Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of (R)-2-Amino-2-(4-methoxyphenyl)acetamide exhibits distinct geometric characteristics that define its chemical and physical properties. The compound adopts a molecular formula of C9H12N2O2 with a molecular weight of 180.20400 atomic mass units, establishing its fundamental composition as a substituted acetamide with methoxy functionality. Crystallographic investigations have provided comprehensive data regarding the three-dimensional arrangement of atoms within the molecular framework, revealing specific bond lengths, angles, and conformational preferences that characterize this stereoisomer.

The benzene ring system in (R)-2-Amino-2-(4-methoxyphenyl)acetamide maintains planarity with the methoxy substituent positioned at the para location relative to the chiral carbon center. Structural analysis indicates that the methoxy group lies in close proximity to the mean plane of the phenyl ring, with minimal deviation from coplanarity. The acetamide functional group demonstrates specific orientational preferences, with the carbonyl oxygen and amide nitrogen adopting configurations that optimize intramolecular interactions while minimizing steric hindrance.

X-ray diffraction studies of related compounds in this chemical family have established standard protocols for determining absolute configurations through crystallographic methods. The application of these techniques to (R)-2-Amino-2-(4-methoxyphenyl)acetamide has confirmed the spatial arrangement of substituents around the chiral center, providing definitive evidence for the R-configuration assignment. The crystallographic data reveals bond distances consistent with typical acetamide structures, with carbon-nitrogen bonds measuring approximately 1.47 Angstroms and carbon-oxygen distances in the acetamide group averaging 1.23 Angstroms.

Table 1: Fundamental Molecular Properties of (R)-2-Amino-2-(4-methoxyphenyl)acetamide

The crystal packing arrangements of (R)-2-Amino-2-(4-methoxyphenyl)acetamide demonstrate specific intermolecular interaction patterns that influence its solid-state properties. Hydrogen bonding networks form between adjacent molecules through interactions involving the amino group and acetamide functionality, creating stable crystal lattices that contribute to the compound's thermal stability and mechanical properties. These intermolecular forces play crucial roles in determining physical characteristics such as melting point, solubility behavior, and crystallization tendencies.

Properties

IUPAC Name |

(2R)-2-amino-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZADAWVLFGIAKY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669809 | |

| Record name | (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67412-96-8 | |

| Record name | (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of ®-2-Amino-2-(4-methoxyphenyl)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, both of which are found in Alcaligenes faecalis. These enzymes play a crucial role in the metabolism of aralkylamines, a class of organic compounds.

Biochemical Analysis

Biochemical Properties

®-2-Amino-2-(4-methoxyphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as EGFR and VEGFR-2, which are involved in cell signaling pathways. These interactions are crucial for understanding the compound’s potential therapeutic applications, especially in the context of cancer treatment.

Cellular Effects

The effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis. These effects are essential for exploring the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of ®-2-Amino-2-(4-methoxyphenyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes such as EGFR and VEGFR-2, leading to their inhibition. This inhibition results in the modulation of downstream signaling pathways, which can affect various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities. Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity, while higher doses may lead to toxic or adverse effects. Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

®-2-Amino-2-(4-methoxyphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of ®-2-Amino-2-(4-methoxyphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing its therapeutic applications.

Subcellular Localization

®-2-Amino-2-(4-methoxyphenyl)acetamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, making them important considerations for its use in research and therapy.

Biological Activity

(R)-2-Amino-2-(4-methoxyphenyl)acetamide, also known as 2-Amino-2-(4-methoxyphenyl)acetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anticancer, and enzyme inhibition properties, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 180.20 g/mol

- IUPAC Name : (R)-2-amino-2-(4-methoxyphenyl)acetamide

The compound features an amine group and a methoxy-substituted phenyl ring, which contribute to its biological properties.

Antioxidant Activity

Antioxidant properties are critical for compounds that can scavenge free radicals and reduce oxidative stress. Studies have shown that derivatives of compounds containing the 4-methoxyphenyl group exhibit notable antioxidant activity.

The DPPH radical scavenging method was employed to assess the antioxidant activity, indicating that the presence of the methoxy group enhances radical scavenging capabilities.

Anticancer Activity

The anticancer potential of (R)-2-Amino-2-(4-methoxyphenyl)acetamide has been evaluated against various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity.

| Cell Line | IC (µM) | Activity Level | Reference |

|---|---|---|---|

| U-87 (glioblastoma) | 43.7 ± 7.4 | Moderate Cytotoxicity | |

| MDA-MB-231 (breast) | 46.2 ± 5.0 | Moderate Cytotoxicity | |

| K-562 (leukemia) | Low sensitivity | Slightly Sensitive |

The MTT assay was used to determine cell viability, revealing that the compound's structure significantly influences its anticancer activity. The presence of bulky substituents can enhance selectivity and potency against specific cancer types.

Enzyme Inhibition

(R)-2-Amino-2-(4-methoxyphenyl)acetamide has also been investigated for its role as an enzyme inhibitor, particularly concerning aldose reductase, an enzyme implicated in diabetic complications.

Aldose reductase inhibitors prevent the conversion of glucose to sorbitol, thereby reducing osmotic pressure in cells and mitigating cellular damage associated with diabetes.

This inhibition is crucial for developing therapeutic strategies against diabetes-related complications such as neuropathy and retinopathy.

Case Studies and Research Findings

Several studies have highlighted the biological activities of (R)-2-Amino-2-(4-methoxyphenyl)acetamide:

- Antioxidant Studies : A study demonstrated that derivatives with the methoxy group exhibited superior antioxidant properties compared to traditional antioxidants like ascorbic acid .

- Cytotoxicity Evaluation : Research indicated that while some derivatives showed promising cytotoxic effects against glioblastoma cells, others exhibited low activity against leukemia cell lines .

- Enzyme Inhibition : The compound was found to effectively inhibit aldose reductase, suggesting potential applications in diabetes management .

Scientific Research Applications

Synthesis and Chemical Properties

(R)-2-Amino-2-(4-methoxyphenyl)acetamide is synthesized through various methods, including reductive amination and acylation processes. The compound's structure can be represented by the formula , indicating it contains an amine group and a methoxy-substituted phenyl group. This unique structure contributes to its biological activity.

Biological Activities

(R)-2-Amino-2-(4-methoxyphenyl)acetamide exhibits a range of biological activities that make it a candidate for therapeutic applications.

Pharmacological Properties

- Aldose Reductase Inhibition : Research indicates that derivatives of this compound may inhibit aldose reductase, an enzyme implicated in diabetic complications such as retinopathy and neuropathy . This inhibition can potentially reduce the accumulation of sorbitol in tissues, mitigating cellular damage.

Case Study: Aldose Reductase Inhibition

In a study involving diabetic rats treated with (R)-2-Amino-2-(4-methoxyphenyl)acetamide derivatives, significant reductions in sorbitol levels were observed compared to untreated controls. This suggests a protective effect against diabetic complications .

Therapeutic Applications

The compound's unique properties have led to its exploration in various therapeutic areas:

Treatment of Prostate Disorders

(R)-2-Amino-2-(4-methoxyphenyl)acetamide has been linked to the synthesis of tamsulosin, a selective α1-adrenergic antagonist used for treating benign prostatic hyperplasia (BPH). Tamsulosin is known for its ability to alleviate urinary retention without significantly affecting blood pressure .

Potential Anticancer Properties

Recent studies have investigated the role of phenylacetamide derivatives in cancer therapy. Some compounds have shown promising results as inhibitors of tyrosinase, an enzyme involved in melanin production and tumor progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Hydroxyl vs. Methoxy Substituents

- (R)-2-Amino-2-(4-hydroxyphenyl)acetamide (): Replacing the methoxy group with a hydroxyl group alters hydrogen-bonding capacity and electronic effects. The hydroxyl group increases polarity but reduces metabolic stability compared to the methoxy group.

Heterocyclic Modifications

- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide (): Incorporation of thiadiazole and benzothiazole rings introduces planar, hydrophobic domains critical for anticonvulsant activity. This compound showed 100% effectiveness in the maximal electroshock (MES) model, outperforming phenytoin .

Sulfonyl and Quinazoline Derivatives

Stereochemical Considerations

The R-configuration of the amino group in (R)-2-Amino-2-(4-methoxyphenyl)acetamide is critical for enantioselective interactions with biological targets. For example, in , stereoisomers like (S)-N-isopropyl-2-((4-methoxyphenyl)amino)-2-((R)-2-oxocyclohexyl)acetamide were synthesized with specific yields, highlighting the importance of chirality in synthetic routes and activity .

Pharmacological Activity Comparison

Table 1: Key Pharmacological and Structural Differences

Preparation Methods

Chemical Synthesis via Amino Acid Derivative Conversion

One well-documented chemical synthesis route involves the conversion of 4-methoxyphenylglycine (an amino acid derivative) into (R)-2-amino-2-(4-methoxyphenyl)acetamide through a two-step process:

Step 1: Formation of an Intermediate Ester

- 4-Methoxyphenylglycine is suspended in methanol and treated dropwise with thionyl chloride at 0°C.

- The mixture is then heated under reflux for approximately 3 hours to form the corresponding methyl ester chloride intermediate.

Step 2: Ammonolysis to Form the Amide

- After cooling and evaporation of solvents, the resulting solid is dissolved in aqueous ammonia (0.88 M) and stirred at room temperature overnight.

- The reaction mixture is extracted with dichloromethane, and the organic phase is evaporated to yield (R)-2-amino-2-(4-methoxyphenyl)acetamide as a white solid.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Starting Material | 4-Methoxyphenylglycine (3.77 g, 0.021 mol) |

| Solvent | Methanol |

| Reagent (Step 1) | Thionyl chloride (added dropwise over 30 min) |

| Temperature (Step 1) | 0°C initially, then reflux for 3 h |

| Reagent (Step 2) | Ammonia in water (0.88 M, 100 mL) |

| Temperature (Step 2) | Room temperature, overnight stirring |

| Extraction Solvent | Dichloromethane (DCM) |

| Yield | 0.45 g (12%) |

- $$^{1}H$$ NMR (CDCl$$_3$$) δ: 1.77 (2H, broad singlet), 3.80 (3H, singlet), 4.50 (1H, singlet), 5.52 (1H, singlet), 6.83 (1H, singlet), 6.87–6.91 (2H, multiplet), 7.33–7.36 (2H, multiplet).

This method, while straightforward, yields a relatively low product amount (12%), indicating potential for optimization in industrial or laboratory scale synthesis.

Enzymatic Preparation Approaches

An alternative and increasingly favored strategy is the enzymatic synthesis of (R)-2-amino-2-(4-methoxyphenyl)acetamide or its intermediates, particularly in the context of producing chiral intermediates for drugs like tamsulosin.

-

- Utilizes lipase enzymes such as Candida antarctica lipase B or Lipozyme to catalyze acylation or amidation reactions under mild conditions.

- The enzymatic method offers high enantioselectivity, mild reaction conditions, and environmentally friendly processing.

-

- Substrate: 4-methoxyphenyl-containing precursors (e.g., esters or amides).

- Enzyme: Immobilized lipases (e.g., Novozyme 435).

- Solvents: Organic solvents such as ethyl acetate, toluene, or solvent-free systems.

- Temperature: Mild, typically 25–50°C.

- Reaction Time: Several hours to overnight.

-

- High stereoselectivity producing the (R)-enantiomer with excellent optical purity.

- Avoids harsh reagents like thionyl chloride.

- Simplifies purification due to fewer side products.

-

- Patent WO2006070285A2 describes an enzymatic process for preparing intermediates structurally related to (R)-2-amino-2-(4-methoxyphenyl)acetamide, emphasizing the use of lipase-catalyzed acylation and amidation steps.

- Enzymatic methods have demonstrated improved yields and enantiomeric excess compared to traditional chemical synthesis.

Comparative Summary of Preparation Methods

| Method | Key Features | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Synthesis (Thionyl Chloride + Ammonia) | Two-step process; uses thionyl chloride and aqueous ammonia | 12 | Simple reagents; straightforward | Low yield; harsh reagents; environmental concerns |

| Enzymatic Synthesis | Lipase-catalyzed amidation/acylation | Variable, often higher than chemical | High enantioselectivity; mild conditions; eco-friendly | Requires enzyme sourcing; optimization needed |

Detailed Notes and Recommendations

-

- The low yield (12%) in the thionyl chloride method suggests potential side reactions or incomplete conversion.

- Optimization could involve adjusting temperature, reaction time, solvent choice, or using alternative activating agents.

-

- Enzyme immobilization and reuse can improve cost efficiency.

- Screening different lipases and reaction media can enhance yield and selectivity.

- Scale-up considerations include enzyme stability and substrate solubility.

Purification and Characterization:

- Both methods require careful purification, often via extraction and crystallization.

- Characterization by NMR, mass spectrometry, and chiral HPLC is essential to confirm structure and enantiomeric purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.